Methyl 2-((2-(4-chlorophenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate
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Overview
Description
Methyl 2-((2-(4-chlorophenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-(4-chlorophenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chlorophenyl Group: This step may involve a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.
Esterification: Finally, the esterification of the resulting compound with methyl chloroacetate yields the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-(4-chlorophenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce the corresponding amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 2-((2-(4-chlorophenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar core properties.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial with a similar structure.
Uniqueness
Methyl 2-((2-(4-chlorophenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Biological Activity
Methyl 2-((2-(4-chlorophenyl)-6-(3-methylbenzamido)quinolin-4-yl)oxy)acetate is a quinoline derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Molecular Formula
- C : 26
- H : 21
- Cl : 1
- N : 2
- O : 4
The biological activity of this compound involves several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Binding : It can bind to various cellular receptors, modulating signal transduction pathways that are crucial for cell communication and function.
- DNA/RNA Intercalation : The compound may intercalate into DNA or RNA, potentially affecting transcription and translation processes, which is significant in cancer therapy.
Anticancer Activity
Research indicates that quinoline derivatives, including this compound, exhibit anticancer properties. A study highlighted that similar compounds showed significant inhibition of cancer cell proliferation in vitro, particularly against breast and renal cancer cell lines .
Antimicrobial Activity
Quinoline derivatives are also known for their antimicrobial properties. A related study demonstrated that certain quinoline compounds exhibited potent activity against various bacterial strains, suggesting a potential application in treating infections .
Case Studies
- Study on Antitumor Efficacy :
- Antimicrobial Studies :
Data Summary
Properties
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)-6-[(3-methylbenzoyl)amino]quinolin-4-yl]oxyacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O4/c1-16-4-3-5-18(12-16)26(31)28-20-10-11-22-21(13-20)24(33-15-25(30)32-2)14-23(29-22)17-6-8-19(27)9-7-17/h3-14H,15H2,1-2H3,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRPCWKPVKMWMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=C(C=C3OCC(=O)OC)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.